Ac-ser-gly-oh

描述

Ac-ser-gly-oh is a dipeptide compound consisting of an acetylated serine residue linked to a glycine residue. It is known for its role in various biological processes and has been studied for its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

Ac-ser-gly-oh can be synthesized through a series of chemical reactions involving the acetylation of serine followed by the coupling of the acetylated serine with glycine. The typical synthetic route involves:

Acetylation of Serine: Serine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetylserine.

Coupling with Glycine: The N-acetylserine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:

Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.

Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

化学反应分析

Types of Reactions

Ac-ser-gly-oh can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation: The serine residue can be oxidized to form serine derivatives.

Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Acylation reagents such as acetic anhydride or succinic anhydride can be used.

Major Products Formed

Hydrolysis: Yields serine and glycine.

Oxidation: Produces oxidized serine derivatives.

Substitution: Results in the formation of N-acylserylglycine derivatives.

科学研究应用

Biochemical Research

Cell Adhesion Studies

Ac-Ser-Gly-OH is utilized in studies focused on cell adhesion mechanisms. It is part of a library of glyco-peptides that assist in identifying cell adhesion inhibitors, which are crucial for understanding processes such as immune response and tumor metastasis. The ability to manipulate cell adhesion through glyco-peptides like this compound presents potential therapeutic avenues for conditions such as cancer and autoimmune diseases .

Cancer Metabolism

Research indicates that this compound plays a role in metabolic pathways related to cancer progression. Limited availability of serine and glycine in specific environments, such as the brain, can restrict tumor growth. The presence of this compound may influence metabolic adaptations in cancer cells, allowing them to thrive under nutrient-limited conditions .

Pharmacological Applications

Therapeutic Agents

this compound has been investigated for its potential as a therapeutic agent. Its structure allows it to mimic biological signals, making it a candidate for drug development aimed at modulating cellular functions. For instance, glyco-peptides derived from this compound have been explored for their anti-inflammatory and anti-tumor properties .

Drug Delivery Systems

The compound's hydrophobic characteristics make it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the efficacy of drug delivery, particularly in targeted therapies where precision is crucial .

Materials Science

Hydrogels and Biomaterials

this compound is being studied for its incorporation into hydrogels used in biomedical applications. Hydrogels can provide a supportive environment for cell growth and tissue engineering. The properties of this compound can enhance the biocompatibility and functionality of these materials, making them suitable for applications such as wound healing and regenerative medicine .

Case Studies

作用机制

Ac-ser-gly-oh exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: It can bind to receptors and enzymes involved in cellular signaling pathways.

Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and neuroprotection.

相似化合物的比较

Similar Compounds

N-Acetylserine: Similar structure but lacks the glycine residue.

N-Acetylglycine: Similar structure but lacks the serine residue.

N-Acetylcysteine: Contains a cysteine residue instead of serine.

Uniqueness

Ac-ser-gly-oh is unique due to its specific combination of acetylated serine and glycine, which imparts distinct biological properties and potential therapeutic applications.

生物活性

Ac-ser-gly-oh, a synthetic peptide comprising acetylated serine and glycine, has garnered attention for its potential biological activities. This article explores the biological significance of this compound, focusing on its metabolic roles, effects on cellular processes, and implications in cancer biology.

Chemical Structure and Synthesis

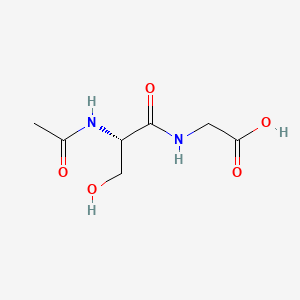

This compound is synthesized through solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence and modifications. The acetylation at the N-terminus enhances stability and solubility, which is crucial for its biological activity. The structure can be represented as follows:

1. Metabolic Role

Research indicates that serine (Ser) and glycine (Gly) are critical for various metabolic pathways. They play essential roles in one-carbon metabolism, which is vital for nucleotide synthesis and methylation reactions. The interaction between these amino acids can influence nitrogen (N), sulfur (S), and carbon (C) homeostasis in organisms, particularly in plants like Arabidopsis thaliana .

2. Cell Proliferation and Cancer Metabolism

This compound has been studied in the context of cancer metabolism. Tumors often exhibit increased serine synthesis to support rapid growth. Inhibition of serine synthesis pathways has been shown to reduce proliferation in cancer cells, highlighting the importance of this amino acid in tumor biology .

Table 1: Effects of Serine Synthesis Inhibition on Cancer Cell Lines

| Study | Cell Line | Effect of Inhibition | Reference |

|---|---|---|---|

| Locasale et al. | Various Cancer Cells | Reduced proliferation | |

| Mullarky et al. | Melanoma | Induced apoptosis | |

| Pacold et al. | Glioblastoma | Decreased tumor growth |

The biological activity of this compound may also involve modulation of metabolic pathways that utilize serine and glycine derivatives. Studies have shown that serine synthesis can influence the availability of α-ketoglutarate, a key metabolite in the TCA cycle, which is essential for cellular respiration and energy production .

Case Studies

Case Study 1: Tumor Growth Suppression

In a study examining the effects of serine synthesis inhibition on glioblastoma cells, it was found that treatment with inhibitors led to a significant decrease in cell viability and proliferation rates. This suggests that this compound could potentially serve as a therapeutic agent by disrupting metabolic pathways critical for tumor growth .

Case Study 2: Plant Metabolism

Research on Arabidopsis thaliana showed that manipulating serine and glycine levels could enhance plant growth under elevated CO2 conditions. This highlights the broader implications of this compound in agricultural biotechnology, where improving nutrient utilization could lead to more resilient crop varieties .

属性

IUPAC Name |

2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-4(11)9-5(3-10)7(14)8-2-6(12)13/h5,10H,2-3H2,1H3,(H,8,14)(H,9,11)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSFFSREGMDONQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954193 | |

| Record name | N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3244-65-3 | |

| Record name | N-Acetylserylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003244653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying N-Acetylserylglycine in yeast 3-phosphoglycerate kinase?

A1: The research article identifies N-Acetylserylglycine as the N-terminal sequence of yeast 3-phosphoglycerate kinase []. This finding contributes to the understanding of the enzyme's complete primary structure. Determining the N-terminal sequence can be important for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。